molecular formula C12H21F3N2O2 B2485363 Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate CAS No. 2375269-98-8

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2485363
CAS No.: 2375269-98-8
M. Wt: 282.307
InChI Key: DYHLTJWLMKLWLO-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H21F3N2O2 and its molecular weight is 282.307. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis for Rho-Kinase Inhibitors : A practical synthesis route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitor K-115, was developed to support multikilogram production. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the compound's utility in large-scale pharmaceutical production (Gomi et al., 2012).

  • Characterization of Azepine Derivatives : Research into the demethoxycarbonylation of various azepine derivatives, including tert-butyl derivatives, provided insights into the formation and characterization of 2H-, 3H-, and 4H-azepines. These findings have implications for the understanding of azepine stability and reactivity under different conditions (Satake et al., 1991).

  • Development of Imaging Agents : A notable application includes the synthesis of a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors, showcasing the compound's relevance in neuropharmacological research (Xiao-shu He et al., 1994).

  • Synthesis of Saturated Fused Aza Heterocycles : The compound has been used in the synthesis of saturated fused aza heterocycles via the intramolecular Schmidt reaction, highlighting its versatility in generating complex heterocyclic structures (Moskalenko & Boev, 2014).

Material Science and Organic Chemistry

  • Synthesis of Poly(1,4-phenylenevinylenes) : Research into the synthesis of water-soluble and organic poly(1,4-phenylenevinylenes) containing carboxyl groups utilized derivatives of tert-butyl for ring-opening metathesis polymerization (ROMP), contributing to the development of luminescent materials (Wagaman & Grubbs, 1997).

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of pharmaceuticals. The trifluoromethyl group is often found in medicinal compounds, so this compound could potentially have therapeutic uses .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHLTJWLMKLWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375269-98-8
Record name tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
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